2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the reaction of 3-bromo-5-methoxypyridine-2-amine with 2-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at a temperature range of 20-30°C for about 8 hours. This is followed by the addition of a diazabicycloundecene catalyst and heating the reaction mixture to 50-60°C for an additional 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity and potential as an anti-cancer agent.
Uniqueness
2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups makes it a versatile intermediate for the synthesis of various bioactive compounds.
Biological Activity
2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₈ClN₅O
- Molecular Weight : 215.64 g/mol
- CAS Number : 1207836-10-9
Research indicates that compounds in the pyrazolo[1,5-a]pyridine class exhibit significant biological activities, primarily through the inhibition of specific protein kinases. These kinases are crucial in various cellular processes, including growth and differentiation. The inhibition of these kinases can lead to therapeutic effects in diseases characterized by abnormal cell signaling.
Biological Activities
- Anticancer Activity :
- Antiviral Properties :
-
Neuroprotective Effects :
- Research has highlighted the potential of pyrazolo[1,5-a]pyridine derivatives in treating neurodegenerative diseases such as Alzheimer's disease by selectively inhibiting microtubule affinity regulating kinase (MARK) . This inhibition is believed to stabilize microtubules and prevent neurodegeneration.
Case Studies and Research Findings
Properties
Molecular Formula |
C9H7ClN4O |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClN4O/c1-15-5-2-7(10)8-6(3-11)9(12)13-14(8)4-5/h2,4H,1H3,(H2,12,13) |
InChI Key |
CAHWYJITLXZQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C(=N2)N)C#N)C(=C1)Cl |
Origin of Product |
United States |
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